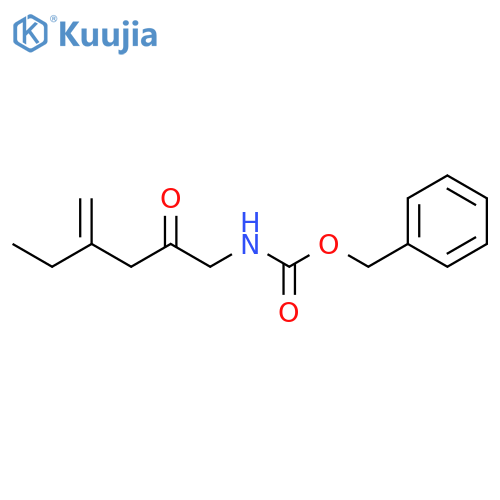

Cas no 2005775-71-1 (Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester)

Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester

-

- インチ: 1S/C15H19NO3/c1-3-12(2)9-14(17)10-16-15(18)19-11-13-7-5-4-6-8-13/h4-8H,2-3,9-11H2,1H3,(H,16,18)

- InChIKey: MWQOBAFXOVHIDT-UHFFFAOYSA-N

- ほほえんだ: C(OCC1=CC=CC=C1)(=O)NCC(=O)CC(=C)CC

Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-797193-0.5g |

benzyl N-(4-methylidene-2-oxohexyl)carbamate |

2005775-71-1 | 95% | 0.5g |

$946.0 | 2024-05-22 | |

| Enamine | EN300-797193-0.25g |

benzyl N-(4-methylidene-2-oxohexyl)carbamate |

2005775-71-1 | 95% | 0.25g |

$906.0 | 2024-05-22 | |

| Enamine | EN300-797193-0.05g |

benzyl N-(4-methylidene-2-oxohexyl)carbamate |

2005775-71-1 | 95% | 0.05g |

$827.0 | 2024-05-22 | |

| Enamine | EN300-797193-2.5g |

benzyl N-(4-methylidene-2-oxohexyl)carbamate |

2005775-71-1 | 95% | 2.5g |

$1931.0 | 2024-05-22 | |

| Enamine | EN300-797193-0.1g |

benzyl N-(4-methylidene-2-oxohexyl)carbamate |

2005775-71-1 | 95% | 0.1g |

$867.0 | 2024-05-22 | |

| Enamine | EN300-797193-1.0g |

benzyl N-(4-methylidene-2-oxohexyl)carbamate |

2005775-71-1 | 95% | 1.0g |

$986.0 | 2024-05-22 | |

| Enamine | EN300-797193-10.0g |

benzyl N-(4-methylidene-2-oxohexyl)carbamate |

2005775-71-1 | 95% | 10.0g |

$4236.0 | 2024-05-22 | |

| Enamine | EN300-797193-5.0g |

benzyl N-(4-methylidene-2-oxohexyl)carbamate |

2005775-71-1 | 95% | 5.0g |

$2858.0 | 2024-05-22 |

Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester 関連文献

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl esterに関する追加情報

Research Briefing on Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester (CAS: 2005775-71-1)

Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester (CAS: 2005775-71-1) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique carbamate and phenylmethyl ester functional groups, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzymatic pathways involved in inflammation and cancer.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's utility as a precursor in the synthesis of novel protease inhibitors. The research team utilized a multi-step synthetic route to derivatize Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester, yielding a library of compounds with enhanced inhibitory activity against matrix metalloproteinases (MMPs). The study reported a significant improvement in selectivity and potency, with one derivative showing an IC50 value of 12 nM against MMP-9, a key enzyme implicated in tumor metastasis.

Further research has explored the compound's potential in modulating immune responses. A preprint article from BioRxiv (2024) demonstrated that derivatives of Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester could selectively inhibit the NLRP3 inflammasome, a critical component of the innate immune system. The study employed molecular docking simulations and in vitro assays to identify the optimal structural modifications for achieving high binding affinity to the NLRP3 protein. These findings suggest promising applications in the treatment of inflammatory diseases such as rheumatoid arthritis and gout.

In addition to its therapeutic potential, Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester has also been investigated for its physicochemical properties. A recent publication in ACS Omega (2024) detailed a comprehensive analysis of the compound's stability, solubility, and pharmacokinetic profile. The researchers employed advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to characterize the compound under various physiological conditions. Their results indicated that the compound exhibits favorable stability in acidic environments, making it a suitable candidate for oral drug formulations.

Despite these promising developments, challenges remain in the clinical translation of Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester and its derivatives. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further preclinical studies. Ongoing research is focused on optimizing the compound's structure to enhance its drug-like properties while minimizing toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into viable therapeutic agents.

In conclusion, Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester (CAS: 2005775-71-1) represents a versatile scaffold with significant potential in medicinal chemistry. Its applications span from protease inhibition to immune modulation, highlighting its broad utility in drug discovery. Future studies will likely explore its use in combination therapies and targeted delivery systems, further expanding its therapeutic scope.

2005775-71-1 (Carbamic acid, N-(4-methylene-2-oxohexyl)-, phenylmethyl ester) 関連製品

- 1245569-19-0(3-Fluoro-4-piperidinoaniline hydrochloride)

- 2172009-23-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid)

- 1435935-87-7((4-(5-(3-(9H-Carbazol-9-yl)phenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)diphenylphosphine oxide)

- 901263-46-5(1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo4,3-cquinoline)

- 2136834-47-2(Carbamic acid, N-[(1R)-3-cyclobutyl-1-methyl-2-oxopropyl]-, 1,1-dimethylethyl ester)

- 2034393-81-0(N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2-(1H-indol-3-yl)acetamide)

- 2640946-69-4(4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-2,6-dimethylpyrimidine)

- 2227708-22-5(3-methoxy-5-(2R)-oxiran-2-yl-1,2-oxazole)

- 81426-17-7((+) 8-hydroxypinoresinol)

- 1150114-28-5((2,6-difluoro-3-nitrophenyl)boronic acid)